The development of L-Moses was driven by the need for a high-quality chemical tool to investigate the poorly understood role of the PCAF bromodomain, which is linked to cancer, HIV infection, and neuroinflammation [1]. Researchers employed iterative cycles of rational inhibitor design based on the triazolopthalazine scaffold, starting from non-selective bromodomain inhibitors [1].
The synthesis began with a scalable tandem SNAr/condensation reaction on 1,4-dichlorophthalazine, followed by a KI/HCl-catalyzed SNAr reaction to efficiently generate a focused library of N-linked derivatives [1]. Key discoveries included the optimal 2-(dimethylamino)ethyl substituent and the critical importance of stereochemistry, with the (S)-configured enantiomer demonstrating superior potency [1].
The final optimization involved an aza-Henry reaction with p-substituted benzaldehydes and a diastereoselective nitro-olefin conjugate addition, yielding the potent and selective probe L-45 (this compound) in enantiopure form from (1R,2S)-(-)-norephedrine [1].
This compound is characterized by high potency, selectivity, and favorable drug-like properties, as summarized in the table below.
| Property | Value / Result | Assay Method |
|---|---|---|
| Potency (KD) | 126 ± 15 nM for PCAF | Isothermal Titration Calorimetry (ITC) [1] |
| Selectivity | Highly selective for PCAF & GCN5; inactive on a 48-Brd panel [1] | Differential Scanning Fluorimetry (DSF) & ITC [1] |
| Cellular Activity | Disrupted PCAF-Brd histone H3.3 interaction [1] | nanoBRET assay in cells [1] |
| Cytotoxicity | No observable cytotoxicity [1] | Peripheral blood mononuclear cells (PBMC) [1] |
| Cell Permeability | Good cell-permeability [1] | Not specified |
| Metabolic Stability | Stable in human and mouse liver microsomes [1] | Liver microsomes assay [1] |
Key experiments that validated this compound are detailed below to enable replication and understanding of the data.
PCAF and GCN5 are lysine acetyltransferases (KATs) that function as part of large transcriptional coactivator complexes like SAGA and ATAC, regulating gene expression by acetylating histones and other proteins like the oncogene MYC [2]. The bromodomain module recognizes and binds to acetylated lysine residues on histones, helping to recruit and retain these complexes at specific genomic locations [3] [4].
This compound specifically inhibits this reader function, providing a tool to disentangle the role of acetyl-lysine recognition from the catalytic HAT activity in cellular processes and disease states [1]. While GCN5 has been strongly implicated in cancer, PCAF can have context-dependent roles, acting as an oncogene or tumor suppressor in different tissues [2]. The development of this compound and other chemical probes is crucial for validating these proteins as therapeutic targets.
The diagram below outlines the key stages and decision points in the process of discovering and validating this compound.
Workflow for discovering and validating the this compound PCAF bromodomain inhibitor.
This compound serves as a critical research tool with several key applications:
L-Moses was rationally designed and optimized from the non-selective bromodomain inhibitor bromosporine to achieve high potency and selectivity [1]. Its profile has been rigorously validated across multiple, orthogonal assay formats.
Binding Potency and Selectivity this compound exhibits nanomolar-range affinity for its primary targets and demonstrates high selectivity over other bromodomains, particularly the BET family [1].
| Assay Type | Target | Potency (KD or Ki) |
|---|---|---|
| HTRF Binding Competition | PCAF | Ki = 47 nM [1] |
| BROMOscan | PCAF | KD = 48 nM [1] |
| BROMOscan | GCN5 | KD = 220 nM [1] |
| Isothermal Titration Calorimetry (ITC) | PCAF | KD = 126 nM [1] |
| Isothermal Titration Calorimetry (ITC) | GCN5 | KD = 600 nM [1] |
A selectivity panel against 48 human bromodomains showed no significant off-target activity beyond PCAF/GCN5 [1] [2]. A separate panel of 130 off-targets revealed activity only at opioid receptors and the 5-HT transporter, which is important information for experimental design [1].
Cell-Based Activity and Toxicity this compound is cell-permeable and engages its intended targets in a cellular environment, a critical requirement for a useful chemical probe [1].
| Cellular Assay | Description | Result |
|---|---|---|
| NanoBRET Target Engagement | Displacement of NanoLuc-tagged PCAF bromodomain from histone H3.3 in HEK293 cells | IC50 = 220 nM [1] |
| Cytotoxicity (PBMC) | Viability of peripheral blood mononuclear cells (PBMCs) from healthy donors after 24h exposure | No observed cytotoxicity at concentrations up to 10 μM [citation:]
For reliable results, it is essential to use this compound with its inactive enantiomer, D-Moses, as a negative control to distinguish target-specific effects from non-specific or off-target effects [1] [2].
Key Assay Protocols The characterization of this compound involved several well-established biochemical and cellular techniques. The methodologies for key experiments are summarized below.
Experimental validation workflow for this compound
| Assay Category | Protocol Details |
|---|---|
| Binding Affinity (HTRF) | Competition assay using PCAF bromodomain and a biotin-tagged bromodomain ligand to determine Ki [1]. |
| Selectivity Profiling (BROMOscan) | High-throughput binding assay against a panel of bromodomains at DiscoverX to determine KD values and calculate selectivity folds [1]. |
| Cellular Target Engagement (NanoBRET) | Conducted in HEK293 cells measuring displacement of NanoLuc-tagged truncated or full-length PCAF from Halo-tagged histone H3.3 [1]. |
| Cytotoxicity Assessment | PBMCs cultured with this compound or D-Moses for 24h; viability assessed using LIVE/DEAD Fixable Aqua Dead Cell Stain Kit [1]. |
This compound is recognized as a valuable chemical probe, particularly for its selectivity. However, researchers should be aware of other available tools for the same targets.
Landscape of PCAF/GCN5 bromodomain chemical probes
Some expert reviews suggest that GSK4027, an alternative chemotype with superior potency (KD of 1.4 nM for both PCAF and GCN5), may be the preferred probe for studies requiring high confidence in on-target activity in cells [2] [3]. The choice between probes depends on the specific experimental requirements.
The characterization of L-Moses involves several key experimental methodologies that you can employ to validate its activity and mechanism.
| Experiment | Protocol Summary & Key Findings |
|---|---|
| Binding Affinity (BROMOscan) | Uses a panel of immobilized bromodomains to measure interaction in a high-throughput format. Finding: this compound showed a Kd of 48 nM for PCAF, with no significant binding to other bromodomains [1]. |
| Isothermal Titration Calorimetry (ITC) | Directly measures heat change upon compound binding to a purified protein. Finding: Confirmed high-affinity binding (Kd = 126 nM) to the PCAF bromodomain construct [1]. |
| Cellular Target Engagement (NanoBRET) | A live-cell assay where the PCAF bromodomain is tagged with a NanoLuc luciferase. A fluorescent tracer binds to the bromodomain, and energy transfer (BRET) occurs. A competing inhibitor displaces the tracer, reducing the BRET signal. Finding: this compound efficiently displaced the tracer in cells, confirming cell permeability and target engagement [1] [2]. |
| Selectivity Profiling (Differential Scanning Fluorimetry - DSF) | Measures the thermal stabilization of a protein upon ligand binding across a panel of purified bromodomains. Finding: this compound caused a significant thermal shift only for PCAF and GCN5, confirming its high selectivity [1]. |
| X-ray Crystallography | Co-crystallization of this compound with a homologous bromodomain (PfGCN5). Finding: The structure (PDB: 5TPX) rationalizes the high selectivity, showing key interactions with the acetyl-lysine binding pocket [3] [2]. |
This compound is a vital tool for probing the biological functions of PCAF and GCN5. These acetyltransferases are part of large multiprotein complexes like SAGA and ATAC, which regulate gene expression by acetylating histones and other proteins, such as the tumor suppressor p53 [3] [4].
The following diagram illustrates the mechanistic role of PCAF/GCN5 and how this compound modulates it, connecting to downstream biological outcomes explored with this probe.
Figure 1: this compound inhibits the PCAF/GCN5 bromodomain, preventing its recruitment to acetylated histones and modulating downstream transcription.
Using this compound, researchers have linked PCAF/GCN5 activity to several critical pathways:
The table below summarizes the core chemical and identifier information for L-Moses.
| Property | Description |
|---|---|
| IUPAC Name | (1S, 2S)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine [1] [2] |
| Molecular Formula | C21H24N6 (free base) [3] |
| Molecular Weight | 360.46 g/mol (free base) [3] |
| CAS Number | 2079885-05-3 (free base); 2922480-38-2 (dihydrochloride salt) [1] [2] [3] |
| SMILES | CC1=NN=C2C3=CC=CC=C3C(=NN12)NC(C)C(C4=CC=CC=C4)N(C)C [2] |
| Solubility | Soluble to 100 mM in DMSO and in water (dihydrochloride salt) [1] [2] |
| Storage | Desiccate at room temperature [1] [2] |
This compound is a highly selective chemical probe. The following table summarizes its key activity and selectivity data.
| Assay Type | Target | Result / Potency | Experimental Detail |
|---|---|---|---|
| In Vitro Binding | PCAF/KAT2B Bromodomain | Ki = 47 nM [4] [5] | HTRF competition assay [4] |
| Kd = 48 nM [4] [5] | BROMOscan assay [4] | ||
| Kd = 126 nM [5] [3] | Isothermal Titration Calorimetry (ITC) [4] [5] | ||
| In Vitro Binding | GCN5/KAT2A Bromodomain | Kd = 220 nM [4] | BROMOscan assay [4] |
| Kd = 600 nM [4] | ITC [4] | ||
| Selectivity Panel | 48 other human bromodomains | No significant activity observed [4] [2] | Thermal shift assay [4] [5] |
| Specific Selectivity | BRD4 | >4,500-fold selective over PCAF [4] [1] [2] | Comparison of binding affinities [4] |
| Cellular Target Engagement | PCAF Bromodomain | IC50 = 220 nM [4] | NanoBRET assay in HEK293 cells [4] |
| Off-Target Panel | 130 GPCRs, transporters | Binding to opioid receptors & 5-HT transporter (100-1100 nM) [4] | Eurofins panel [4] |
A 2023 study in Scientific Reports detailed a protocol demonstrating that this compound attenuates Tunicamycin-induced neuronal cell death [6]. The workflow and key findings are summarized in the diagram below.
Experimental workflow for evaluating this compound neuroprotection.
Key Findings from the Protocol:
This compound functions as a potent, cell-permeable inhibitor of the bromodomains of PCAF (KAT2B) and its homolog GCN5 (KAT2A) [4] [3]. A co-crystal structure with a homologous bromodomain (PfGCN5 from Plasmodium falciparum) revealed that this compound binds competitively in the acetylated lysine recognition pocket, forming key hydrogen bonds that explain its high potency and selectivity [3]. The diagram below illustrates the functional role of KAT2B and the mechanism of this compound.
Proposed mechanism of this compound in neuroprotection. The KAT2B bromodomain normally binds to acetylated histones to facilitate gene transcription. Under ER stress, this process contributes to a lethal transcriptional shift. This compound directly inhibits this protein-protein interaction, providing neuroprotection [6] [4].
This compound (also known as L-45) was developed as the first potent, selective, and cell-active chemical probe for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and the closely related General Control Nonderepressible 5 (GCN5/KAT2A) [1] [2]. The table below summarizes its core characteristics.
| Property | Description / Value |
|---|---|
| Chemical Class | Triazolopthalazine-based [1] |
| Primary Target | PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [3] [2] |
| Negative Control | D-Moses (inactive enantiomer) [2] |
| Potency (Kd/IC50) | PCAF Kd: 48-126 nM; GCN5 Kd: 220-600 nM [2] |
| Cellular Activity | Disrupts PCAF-Brd/H3.3 interaction (IC50 ~220 nM - 1.2 μM) [2] |
| Key Features | Cell-penetrant, metabolically stable, low cytotoxicity in PBMCs [1] [2] |
Rigorous profiling confirms this compound as a high-quality, selective chemical probe, as detailed in the following table.
| Assay Type | Result | Significance / Context |
|---|---|---|
| Binding (Kd) | PCAF: 126 nM (ITC) [2] | Confirms direct, high-affinity binding. |
| Binding (Ki/Kd) | PCAF Ki: 47 nM (HTRF); Kd: 48 nM (BROMOscan) [2] | Validates potency across multiple assay formats. |
| Selectivity | >4,500-fold selective over BRD4 [2] | High specificity within the bromodomain family. |
| Off-Target Panel | Binds Opioid receptors (Mu: 100 nM) & 5-HT transporter (220 nM) [2] | Informs experimental design; suggests caution in neurological models. |
| Cellular Potency | IC50: 220 nM (NanoBRET, truncated PCAF) [2] | Demonstrates effective target engagement in a cellular environment. |
A 2023 study used an unbiased CRISPR-Cas9 genetic screen to identify novel modulators of ER stress-induced neuronal death [4]. The workflow and key finding of this discovery are summarized below.
Genetic screen workflow identifying this compound as a neuroprotectant.
This discovery was functionally validated in two types of human iPSC-derived neurons: cortical neurons (relevant to Alzheimer's disease) and dopaminergic neurons (relevant to Parkinson's disease) [4]. Treatment with this compound significantly attenuated Tunicamycin-induced neuronal death and activation of the key pro-apoptotic factor CHOP [4].
For researchers looking to utilize this compound in their work, here are key methodologies from the cited studies.
Cell Line: Use human iPSC-derived cortical or dopaminergic neurons [4].
This compound Treatment: 12.5 µM for cortical neurons or 25 µM for dopaminergic neurons, dissolved in water or DMSO [4].
Pre-treatment Duration: Add this compound to the culture medium two days before inducing ER stress [4].
ER Stress Induction: Treat neurons with 100 nM Tunicamycin [4].
Viability Assay: Measure cell viability using a standard MTS assay [4].
Assay Type: NanoBRET target engagement assay in HEK293 cells [2].
Principle: Measures displacement of a NanoLuc-tagged PCAF bromodomain from a Halo-tagged histone H3.3.
This compound Application: The probe is cell-permeant and active in this system, with an IC50 of approximately 220 nM [2].
This compound is a pharmacological inhibitor of Lysine Acetyltransferase 2B (KAT2B). Research has identified it as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) [1] [2].
The accumulation of misfolded proteins in neurodegenerative diseases leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). If severe, this can trigger apoptosis via the pro-apoptotic protein CHOP [1]. The core finding is that inhibition of KAT2B by this compound attenuates neuronal cell death by modulating this stress response [1] [2].
The discovery was made using an unbiased CRISPR-Cas9 genetic screen. The diagram below outlines the key experimental stages.
Experimental workflow from genetic screen to this compound validation.
The following table outlines the core experiments from the study [1].
| Experiment Goal | Cell Models Used | Key Treatments & Agents | Primary Readouts & Assays |
|---|
| Pooled Genetic Screen | Human iPSC-derived cortical neurons (NGN2-OPTi-OX line); Cas9-expressing clone [1] | • Library: 26,306 sgRNAs targeting 4,401 genes (druggable genome) + 1,000 non-targeting controls [1] • ER Stress Inducer: Tunicamycin (100 nM for 7 days) [1] | • Sequencing of sgRNAs in surviving cells [1] • MAGeCK RRA analysis for gene enrichment [1] | | Arrayed-Screen Validation | Human iPSC-derived cortical neurons (multiple lines) [1] | • Individual sgRNAs for 13 top-hit genes [1] • Tunicamycin challenge [1] | • Cell Viability: MTS assay [1] | | Pharmacological Inhibition | • Human iPSC-derived cortical neurons [1] • Human iPSC-derived dopaminergic neurons (KOLF-2 line) [1] | • KAT2B Inhibitor: this compound (12.5-25 μM), added 2 days pre-Tunicamycin [1] • ER Stress Inducer: Tunicamycin [1] | • Cell Viability: MTS assay [1] • UPR Activation: CHOP reporter (RFP) and qPCR [1] | | Transcriptional Profiling | this compound treated vs. untreated cortical and dopaminergic neurons under Tunicamycin stress [1] | • this compound (12.5-25 μM) [1] • Tunicamycin [1] | • Bulk RNA-Barcoding and Sequencing (BRB-seq) [1] | | Proteomic & Acetylomic Analysis | this compound treated vs. untreated cortical neurons under Tunicamycin stress [1] | • this compound [1] • Tunicamycin [1] | • Liquid Chromatography-Mass Spectrometry (LC-MS) for whole proteome and acetylome [1] |
The experimental data demonstrated the efficacy of this compound, as summarized below [1].
| Experimental Parameter | Key Quantitative Findings |
|---|---|
| Genetic Screen Hits | 13 genes identified whose knockout provided neuroprotection against Tunicamycin-induced death [1]. |
| This compound Neuroprotection | This compound treatment significantly attenuated Tunicamycin-mediated neuronal cell death in both cortical and dopaminergic neurons [1] [2]. |
| Effect on UPR | This compound reduced activation of CHOP, a key pro-apoptotic UPR member [1] [2]. |
| Transcriptional Impact | BRB-seq analysis showed this compound partly reversed transcriptional changes caused by Tunicamycin [1]. |
| Proteomic Impact | This compound attenuated Tunicamycin-induced changes in total protein levels without significantly altering their acetylation profiles [1]. |
The proposed mechanism by which this compound confers neuroprotection is illustrated below.
Proposed mechanism of this compound action in neuroprotection.
This research on this compound aligns with the broader scientific effort to understand and target regulated cell death (RCD) pathways in neurodegenerative diseases. These pathways include apoptosis, necroptosis, and newly identified forms like ferroptosis and cuproptosis [3]. The discovery of this compound via a systematic genetic screen exemplifies the "unbiased approach" advocated for in neuroimaging and biomarker discovery, which aims to identify novel targets by preserving data complexity and minimizing premature assumptions [4].
While the initial findings are promising, several steps remain for therapeutic development:
| Assay Parameter | Target: PCAF (KAT2B) | Target: GCN5 (KAT2A) |
|---|---|---|
| Binding Affinity (Kd) - ITC | 126 nM [1] [2] | 600 nM [2] |
| Binding Affinity (Kd) - BROMOscan | 48 nM [2] | 220 nM [2] |
| Binding Affinity (Ki) - HTRF | 47 nM [2] | - |
| Cellular Potency (IC50) - NanoBRET | 220 nM (truncated protein) 1.2 µM (full-length protein) [2] | - | | Cellular Pull-down (IC50) | 660 nM [2] | 220 nM [2] |
L-Moses functions as a competitive antagonist by binding to the acetylated lysine (KAc) recognition pocket of the PCAF and GCN5 bromodomains, thereby disrupting their interaction with acetylated histones like H3.3 [1] [3]. Its high selectivity arises from its unique binding mode, which is stabilized by specific hydrogen bonds to the protein backbone and key water molecules [1].
The following diagram illustrates the mechanism of bromodomain inhibition by this compound.
Bromodomain Inhibition Mechanism: this compound competes with acetylated histones for the binding pocket on PCAF/GCN5 bromodomains, disrupting downstream transcription.
To effectively utilize this compound in a research setting, the following key experimental methodologies from its characterization can serve as a guide.
This protocol measures the displacement of PCAF from histones in live cells [2].
ITC is used to determine the binding affinity (Kd) and thermodynamics of the interaction in a label-free manner [1] [2].
This high-throughput method assesses the selectivity of this compound across a wide panel of bromodomains [4] [2].
This compound is a critical tool for probing the biology of the PCAF and GCN5 bromodomains, which are part of large transcriptional coactivator complexes like SAGA and ATAC [5]. These complexes are involved in:
While this compound was the first high-quality probe for PCAF/GCN5, another potent inhibitor, GSK4027, has been developed [4]. Some researchers note that GSK4027 has superior cellular potency, which may make it preferable for certain applications [6]. The choice of probe should be guided by the specific requirements of the experimental system.
The table below summarizes the key quantitative data for L-Moses.
| Property | Description / Value |
|---|---|
| Primary Target | PCAF (KAT2B) Bromodomain [1] [2] |
| Secondary Target | GCN5 (KAT2A) Bromodomain [1] [3] |
| Binding Affinity (Kd/Ki) | Ki (PCAF) = 47 nM [1]. Kd (PCAF) = 126 nM; Kd (GCN5) = 600 nM [2] [3]. |
| Key Selectivity | >4500-fold selectivity for PCAF over BRD4 [1]. No significant activity against 48 other bromodomains in a screening panel [1]. |
| Cellular Activity | Inhibits tunicamycin-induced neuronal cell death; reverses associated transcriptional changes [1]. Cell-based NanoBRET assay confirms target engagement [2]. |
| Solubility | Up to 100 mg/mL in both water and DMSO [1]. |
| Recommended Control | D-Moses (inactive enantiomer) [2]. |
| Orthogonal Probe | GSK4027 (offers an alternative chemotype) [3]. |
This compound is used to investigate the biological roles of PCAF/GCN5 bromodomains. Key experimental findings and validated protocols are outlined below.
The following diagram illustrates a typical workflow for using this compound in a neuronal cell death study, based on the referenced research [1].
Workflow for using this compound to study neuronal cell death induced by ER stress.
This compound is recognized as a potent, cell-permeable, and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A) [1] [2]. It was developed from the non-selective bromodomain inhibitor bromosporine and is characterized by its high selectivity for subfamily 1 bromodomains [1]. Its enantiomer, D-Moses, serves as an inactive negative control [1].
The table below summarizes its core biological and physicochemical properties:
| Property | Details |
|---|---|
| Primary Targets | PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [1] [2] |
| Molecular Formula | C₂₁H₂₄N₆ [3] |
| Molecular Weight | 360.46 g/mol [3] |
| CAS Number | 2079885-05-3 (parent); 2922480-38-2 (dihydrochloride salt) [3] [4] |
| Purity | ≥98% [3] [4] |
| Appearance | White to light yellow solid powder [3] |
| Solubility (DMSO) | ~33 mg/mL (~92 mM) [3] |
This compound has been rigorously characterized through multiple assay formats. The following table consolidates the key quantitative data on its binding potency, cellular activity, and selectivity.
| Assay Parameter | Result | Notes / Assay Type |
|---|
| Binding to PCAF Bromodomain | Ki = 47 nM [1] Kd = 48 nM [1] Kd = 126 nM [1] | HTRF competition assay [1] BROMOscan [1] Isothermal Titration Calorimetry (ITC) [1] | | Binding to GCN5 Bromodomain | Kd = 220 nM [1] Kd = 600 nM [1] | BROMOscan [1] ITC [1] | | Selectivity over BRD4 | >4,500-fold [1] | | | Cellular Potency (NanoBRET) | IC₅₀ = 220 nM [1] | Displacement of NanoLuc-tagged truncated PCAF bromodomain from Halo-tagged histone H3.3 in HEK293 cells [1] | | Cytotoxicity (PBMCs) | No observed cytotoxicity at up to 10 μM [1] | 24-hour exposure [1] |
The primary application of this compound is to disrupt the interaction between the PCAF/GCN5 bromodomains and acetylated lysine residues on histones or other proteins in a cellular context.
This assay quantitatively measures the ability of this compound to compete with a cellular histone target in live cells [1].
The following diagram illustrates the binding interaction of this compound within the bromodomain pocket, based on the co-crystal structure with PfGCN5.
Binding mode of this compound in the bromodomain pocket.
The workflow below summarizes the key steps and decision points in a typical cellular experiment using this compound.
Typical workflow for a cellular experiment using this compound.
L-Moses has demonstrated significant biological activity in diverse experimental models, from neuroprotection to anti-parasitic effects.
| Experimental Model | Reported Effect | Key Findings |
|---|---|---|
| Human iPSC-derived Neurons | Neuroprotection against ER stress [1] | Attenuated Tunicamycin-mediated neuronal cell death and reduced activation of the pro-apoptotic protein CHOP in cortical and dopaminergic neurons. |
| Toxoplasma gondii (Parasite) | Anti-parasitic activity [2] | Inhibited tachyzoite proliferation in vitro. Parasites engineered to overexpress the target GCN5b showed decreased sensitivity, confirming on-target activity. |
| In Vivo Profile | Pharmacokinetics [3] [4] | Reported to have no observable cytotoxicity in PBMCs, good cell-permeability, and metabolic stability in human and mouse liver microsomes. |
The foundational research for this compound involves specific protocols to demonstrate its efficacy and mechanism of action.
This protocol is used to assess the compound's ability to inhibit the proliferation of the parasite.
This protocol evaluates the neuroprotective effects of this compound against endoplasmic reticulum (ER) stress.
This compound targets the bromodomain of PCAF (KAT2B), a module that "reads" acetylated lysine marks on histones. This binding disrupts the recruitment of transcriptional coactivator complexes to chromatin, thereby modulating gene expression programs [3] [5].
The following diagram illustrates the mechanism of this compound and its investigated biological roles based on the search results.
The table below summarizes the fundamental physicochemical and solubility data for L-Moses dihydrochloride, which is crucial for planning experiments [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Weight | 433.38 g/mol [1] [2] |
| Purity | ≥98% [1] / 99.0% [2] |
| CAS Number | 2922480-38-2 [1] [2] |
| Chemical Formula | C21H24N6.2HCl [1] / C21H26Cl2N6 [2] |
| Solubility in Water | 100 mg/mL (230.74 mM) [2] |
| Solubility in DMSO | 100 mg/mL (230.74 mM) [1] [2] |
Preparing Stock Solutions The following table provides a guide for preparing stock solutions based on a molecular weight of 433.38 g/mol. Always use the batch-specific molecular weight from the Certificate of Analysis for precise calculations [1].
| Target Concentration | Mass of Compound |
|---|---|
| 10 mM | 4.33 mg |
| 50 mM | 21.67 mg |
For a 10 mM stock solution, add 1 mL of your chosen solvent (water or DMSO) to 4.33 mg of this compound dihydrochloride to achieve the final concentration [1]. Note that DMSO is hygroscopic (absorbs moisture from the air), which can affect concentration over time, so use newly opened containers for preparing stock solutions [2].
The following workflow is reconstructed from a published study that used this compound dihydrochloride to investigate its effect on the parasite Toxoplasma gondii [3]. This provides a practical example of its application in a cellular assay.
Detailed Protocol Steps [3]:
This compound dihydrochloride is characterized as a high-affinity, selective, and cell-permeable inhibitor of the p300/CBP-associated factor (PCAF/KAT2B) bromodomain [1] [2]. It exhibits potent activity with a reported Ki of 47 nM and a Kd of 126 nM, demonstrating high selectivity over other bromodomains, including >4500-fold selectivity for PCAF over BRD4 [1] [2]. Its key biological effects include:
L-Moses is a potent and selective cell-permeable inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. The table below summarizes its key characteristics and stock solution preparation guidelines [1] [2] [3].
| Property | This compound (Free Base) | This compound Dihydrochloride |
|---|---|---|
| Chemical Name | (1S,2S)-N1,N1-dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine [3] | (1S,2S)-N1,N1-dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine dihydrochloride [1] |
| Molecular Weight | 360.46 g/mol [3] | 433.38 g/mol [1] |
| CAS Number | 2079885-05-3 [3] | 2922480-38-2 [1] |
| Purity | ≥98% [3] | ≥98% [1] |
| Solubility in DMSO | 33.33 mg/mL (92.47 mM) [3] | ≥ 100 mg/mL (230.74 mM) [2] |
| Recommended Stock Concentration | 10 - 100 mM (in DMSO) [3] | 10 - 100 mM (in DMSO or water) [1] |
| Storage Conditions | -20°C to -80°C, sealed, away from moisture. Avoid repeated freeze-thaw cycles. [2] [3] | -20°C to -80°C, sealed, away from moisture. Avoid repeated freeze-thaw cycles. [2] |
The process for preparing a stock solution is illustrated in the following workflow:
The search results included one specific example of this compound application in a cell-based study. The protocol below is reconstructed from the cited publication [2].
Title: Attenuation of Tunicamycin-mediated Neuronal Cell Death using this compound [2] Objective: To inhibit the PCAF bromodomain in a neuronal cell model of endoplasmic reticulum stress.
Materials:
Methodology:
Cell culture media is a complex mixture designed to replicate the natural environment for cells, providing nutrients, regulating pH, and maintaining osmotic balance [1] [2]. The table below details the core components and their functions.
Table 1: Core Components of Cell Culture Media and Their Functions
| Component | Function | Key Examples & Considerations |
|---|---|---|
| Carbon/Energy Source | Provides energy for cellular metabolism [3]. | Glucose (most common), galactose, fructose, or pyruvate [3] [2]. Concentration is critical; e.g., 1 g/L for physiological vs. 4.5 g/L for hyperglycemic conditions [4]. |
| Amino Acids | Building blocks for proteins [2]. | Essential (must be supplied) and non-essential amino acids. Often supplemented as L-glutamine [1] [2]. |
| Vitamins | Cofactors for enzymatic reactions essential for growth [2]. | B-group vitamins are common requirements [1] [2]. |
| Inorganic Salts | Maintain osmotic balance and provide essential ions for cellular activities [1] [2]. | Sodium chloride (NaCl), potassium chloride (KCl), calcium chloride (CaCl₂), magnesium sulfate (MgSO₄) [2]. |
| Buffering System | Maintains physiological pH (typically 7.2-7.4) [3]. | CO₂/bicarbonate system (most common) or chemical buffers like HEPES [3] [2]. |
| Serum | Undefined mixture of growth factors, hormones, lipids, and proteins that promote growth and proliferation [1] [3]. | Fetal Bovine Serum (FBS) is standard. Batch variability is a major concern, driving a shift to serum-free and chemically defined media [4] [1] [5]. |
| Antibiotics | Prevent bacterial contamination [3]. | Penicillin-Streptomycin ("Pen-Strep") is common. Use is debated as they can mask low-level contamination and affect cell gene expression [3]. |
| pH Indicator | Allows visual monitoring of medium pH [3]. | Phenol red (yellow at acidic pH <6.8, pink at basic pH >8.2). Omitted for estrogen-sensitive cells or certain assays [3]. |
This protocol provides a generalized workflow for the seeding, feeding, and passaging (subculturing) of adherent mammalian cells, based on established best practices [6].
Workflow: Routine Cell Culture Maintenance
Cells should be passaged when they are 80-90% confluent and still in their logarithmic (log) growth phase, before contact inhibition occurs [6].
The cellular response to the culture environment is largely governed by key nutrient-sensing signaling pathways. The diagram below illustrates the central role of the AMPK and mTORC1 pathways.
Pathway: Cellular Nutrient Sensing & Stress Response
As shown, high nutrient levels activate the mTORC1 pathway, promoting cell growth and proliferation while inhibiting autophagy [4]. Conversely, energy stress (low glucose, low serum) activates the AMPK pathway, which conserves ATP and can promote autophagy for survival [4]. The MAPK pathway (Ras/Raf/MEK/ERK) is another crucial pathway often upregulated in cancer cells, driving proliferation and survival [7].
The table below summarizes the core findings and applications of L-Moses from a key study.
| Aspect | Description |
|---|---|
| Compound Identified | This compound [1] |
| Primary Target | Lysine Acetyltransferase 2B (KAT2B, also known as PCAF) [1] |
| Key Biological Effect | Attenuates Tunicamycin-mediated neuronal cell death and activation of the pro-apoptotic factor CHOP (a key UPR mediator) [1] |
| Proposed Mechanism | Neuroprotection is achieved by partly reversing the transcriptional changes induced by Tunicamycin, without significantly affecting the acetylation profile of total proteins [1] |
| Therapeutic Potential | Suggested as a potential therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease [1] |
| Key Quantitative Findings | • Cell Viability: this compound treatment protected against neuronal death induced by 100 nM Tunicamycin [1]. • Dosing: 12.5 µM for cortical neurons; 25 µM for dopaminergic neurons in -omic studies [1]. |
The following protocol is adapted from the identified study, which used human iPSC-derived neuronal models [1].
The overall workflow and the key signaling pathway involved are illustrated below.
This compound is a pharmacological inhibitor of the lysine acetyltransferase KAT2B. Its primary experimental application in neuroscience is to attenuate endoplasmic reticulum (ER) stress-mediated neuronal cell death, a key pathological process in neurodegenerative diseases like Alzheimer's and Parkinson's [1] [2].
The following protocols are adapted from the seminal study by Pavlou et al. [1].
This protocol establishes the in vitro model system using human induced pluripotent stem cells (iPSCs).
NGN2-OPTi-OX iPSCs (Source: Kotter lab, University of Cambridge)KOLF-2 iPSCs (Source: HipSci consortium)This protocol outlines the treatment conditions and how to measure cell death.
To confirm the mechanism, measure the levels of key ER stress markers.
This protocol is for investigating the effect of this compound on the proteome and acetylome.
The table below summarizes quantitative data from the foundational study [1].
| Experimental Parameter | Details & Concentrations | Key Outcome |
|---|---|---|
| This compound Neuroprotection | 12.5 µM (cortical), 25 µM (dopaminergic) | Attenuated Tunicamycin-mediated neuronal cell death in both cortical and dopaminergic neurons. |
| Tunicamycin Challenge | 100 nM (standard for cortical neurons) | Induced ER stress and activated the UPR, leading to significant cell death. |
| CHOP Activation | N/A (Measured via RFP reporter or qPCR) | This compound treatment reduced Tunicamycin-induced CHOP activation. |
| CRISPR-Cas9 Screen | 26,306 sgRNAs targeting 4,401 druggable genes | Identified 13 high-confidence genes, including KAT2B, whose knockout provided neuroprotection. |
The diagram below illustrates the proposed mechanism of this compound and the experimental workflow for its application.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate in vivo interactions between proteins and genomic DNA. By capturing these interactions, researchers can map transcription factor binding sites, characterize epigenetic landscapes marked by histone modifications, and unravel gene regulatory networks. The core principle involves crosslinking proteins to DNA, fragmenting the chromatin, and using specific antibodies to immunoprecipitate the protein-DNA complexes. The subsequent analysis of the bound DNA via quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) provides critical insights into the mechanisms of gene regulation. This application note details a robust ChIP protocol, its adaptation to a high-throughput format, and essential data normalization strategies, serving as a definitive guide for researchers and drug development professionals.
The following protocol, optimized for challenging cell types like diatoms and plant tissue, provides a reliable foundation for most ChIP applications [1] [2]. The process can be visualized in the workflow below, and key reagents are listed in Table 1.
Figure 1: The standard crosslinking ChIP (X-ChIP) workflow. Key steps include crosslinking, chromatin fragmentation, immunoprecipitation, and DNA analysis.
Table 1: Essential Reagents for Chromatin Immunoprecipitation [1]
| Reagent | Purpose | Example (Supplier) |
|---|---|---|
| Formaldehyde (36.5%) | Reversible protein-DNA crosslinking | Fluka #200018 |
| Glycine | Quench crosslinking reaction | Sigma #2412 |
| Protease Inhibitor Cocktail | Prevent protein degradation during extraction | Roche #11873580001 |
| Dynabeads Protein A/G | Solid phase for antibody immobilization | Invitrogen #100.02D / #100.04D |
| Sodium Dodecyl Sulfate (SDS) | Denaturing agent in lysis and elution buffers | Euromedex #EU660 |
| Triton X-100 / IGEPAL CA-630 | Non-ionic detergents in wash buffers | Sigma #I8896 / #043K0654 |
| Proteinase K | Digest proteins during DNA purification | Ambion #AM2546 |
Cell Harvesting and Cross-linking
Chromatin Extraction and Sonication
Immunoprecipitation
Washing and Elution
Reverse Cross-linking and DNA Purification
To meet the demands of large-scale studies, such as mapping dynamic transcription factor networks, a High-Throughput ChIP (HT-ChIP) method has been developed. This approach automates the traditional protocol and significantly reduces the required number of cells [3].
The method of data analysis and normalization has a profound impact on the biological interpretation of ChIP results. Quantitative PCR (QPCR) is considered the best practice for analyzing precipitated DNA, as it provides a precise, linear measurement of DNA abundance compared to conventional end-point PCR [2].
Choosing an appropriate normalization method is crucial for accurate data interpretation. The most common methods and their characteristics are summarized in Table 2.
Table 2: Comparison of ChIP-QPCR Data Normalization Methods [2]
| Normalization Method | Description | Advantages | Drawbacks |
|---|---|---|---|
| % of Input (%IP) | The ChIP signal is expressed as a percentage of the signal from a sample of the starting chromatin (input). | Intuitively shows what fraction of a specific DNA region was bound. | Can obscure biological meaning by relating to an arbitrary amount of total chromatin. |
| Fold Enrichment | The ChIP signal is compared to a negative control region (where no binding is expected) or a mock/IP with control IgG. | Clearly indicates specificity over background. | Highly dependent on the choice of an appropriate negative control region. |
| Endogenous Controls | Uses internal genomic control regions, such as a region known to be in active chromatin and one in repressed chromatin. | Controls for technical variation and provides a biological scale for activation/repression. | Requires prior knowledge of the chromatin state of control regions in the cell type being studied. |
An advanced extension of ChIP is its coupling with mass spectrometry (ChIP-MS). This technique allows for the unbiased identification of proteins associated with specific types of chromatin. In a typical workflow, chromatin is immunoprecipitated using antibodies against specific histone modifications (e.g., H3K4me3 for promoters, H3K4me1 for enhancers). The proteins in the precipitated complex are then identified by mass spectrometry. This method has been successfully used to map hundreds of factors, including key transcription factors and chromatin-modifying complexes, to promoters, enhancers, or heterochromatin in embryonic stem cells, providing a comprehensive view of the transcriptional machinery [4].
Chromatin Immunoprecipitation remains a cornerstone technique for studying gene regulation. The robust protocol outlined here, adaptable from diatoms to mammalian cells, provides a reliable starting point. The move towards high-throughput, automated methods like HT-ChIP enables the systematic mapping of complex regulatory networks. Furthermore, the integration of ChIP with mass spectrometry opens new avenues for discovering novel regulatory proteins. By paying close attention to critical optimization steps, particularly cross-linking and antibody validation, and by selecting an appropriate data normalization strategy, researchers can obtain high-quality, biologically meaningful data to drive discovery in epigenetics and drug development.
The table below summarizes the distinct computational methods identified in the search results that use the "MOSES" acronym.
| Tool Name | Full Name/Meaning | Primary Function | Key Inputs | Citation |
|---|---|---|---|---|
| MOSES | Methylation-based Omic Stratification for Expression Studies | Identifies environmentally regulated genes using DNA methylation to predict gene expression. | DNA methylation data (CpGs), optional SNP data. | [1] |
| L-Moses | Name not an acronym | A small-molecule inhibitor of the KAT2B lysine acetyltransferase, used as a perturbative agent in experiments. | Cell cultures or model organisms for treatment. | [2] |
| MOSES | Multimodal Omic Signaling Exploration with Structural Priors | A graph AI model for multi-omic data integration to identify key signaling pathways and biomarkers. | Multi-omics data (e.g., methylation, CNV, RNA-seq), Knowledge graphs (e.g., KEGG). | [3] [4] |
| MOSES | Module Stratification via Enrichment and Seeding | A network-based method for disease gene prediction using interactome topology. | A set of known disease genes, Protein-protein interaction network, Functional annotations. | [5] |
While "this compound" refers to a compound, the other MOSES tools are robust analytical protocols. Here are the detailed methodologies for two of them.
This protocol is designed to identify trait-associated genes by predicting the component of gene expression regulated by DNA methylation (eGReX) [1]. The workflow consists of two main stages.
Key Experimental Parameters and Data Requirements:
This protocol uses a graph neural network to integrate multi-omic data and a knowledge graph for biomarker discovery [3].
Key Experimental Parameters and Data Requirements:
Given that "this compound" is a compound rather than an analytical protocol, your next steps depend on your research goal:
The core challenge is that L-Moses has low aqueous solubility. The table below summarizes the available quantitative data and recommended formulations to achieve workable solutions, particularly for in vivo experiments.
| Property / Parameter | Value / Condition | Details / Notes |
|---|---|---|
| Purity & Form | ≥98% (HPLC); white to light yellow/beige powder [1] [2] | The free base form (CAS 2079885-05-3) is commonly referenced. A dihydrochloride salt is also available [3]. |
| Solubility in DMSO | ~33 mg/mL (92 mM) [1] | Saturated solution. |
| 2 mg/mL [2] | Represents a lower, also reported value. | |
| Solubility in Water | Poor [1] | Not recommended for direct dissolution. |
| Recommended In Vivo Formulations | Various solvent mixtures can be used [1]. | See detailed protocols in the next section. |
For animal studies, this compound often requires specific solvent systems. Here are two detailed protocols based on supplier recommendations.
Injection Formulation 1 (DMSO-based)
Injection Formulation 2 (Aqueous Solubilizing Agent)
The following diagram outlines the key decision points and steps for preparing and troubleshooting your this compound solutions.
Proper handling is crucial for maintaining compound integrity and achieving reproducible results.
The permeability of a cell membrane is not a fixed property but is influenced by several factors related to the membrane itself and the molecules attempting to cross it. The table below summarizes the core principles for optimizing permeability, which are fundamental for troubleshooting experimental outcomes.
| Factor | Effect on Permeability | Mechanism & Practical Consideration |
|---|
| Membrane Composition [1] | Increased by: Shorter fatty acid chains; more unsaturated fatty acids. Decreased by: High cholesterol (in eukaryotes). | Shorter/unsaturated chains reduce intermolecular forces, increasing fluidity. Cholesterol fills spaces between lipids, restricting motion and decreasing fluidity/permeability. | | Temperature [1] | Increased with moderate increase (up to ~45°C); Decreased at low temperatures. | Higher temperatures increase phospholipid kinetic energy, creating a "looser" membrane. Low temperatures make the membrane rigid. Excessive heat (>45°C) denatures membrane proteins. | | Molecular Properties [1] | High Permeability: Small, non-polar, fat-soluble molecules (e.g., O(_2), CO(_2), ethanol). Low Permeability: Large, charged, polar molecules. | The hydrophobic lipid bilayer core readily allows diffusion of non-polar substances. Charged and large polar molecules are impeded without specific transporters. | | Extracellular pH [1] | Deviation from physiological pH (pH 7) can reduce permeability. | Alters the charge state of both membrane components and the solute molecules, disrupting standard diffusion and transport pathways. |
Here are some established and emerging experimental protocols for evaluating membrane permeability.
High-Throughput Screening for Cryoprotective Agents (CPAs):
The Caco-2 Cell Model:
Hydraulic Conductivity ((L_p)) Measurement (Micro-occlusion):
For cargoes with inherently poor permeability, such as peptides and proteins, several strategies can be employed [1]:
To help visualize the logical flow of a permeability optimization campaign, the following diagram integrates the key concepts and methods discussed.
The diagram above outlines a cyclical optimization process. If permeability is low, you return to the analysis phase to decide on a new strategy, such as chemically modifying the compound or employing a delivery technology [1] [6].
Q1: My compound shows good activity in a cell-free assay but is ineffective in whole-cell assays. Could permeability be the issue? A: Yes, this is a classic symptom of poor cell permeability. The compound may be unable to cross the plasma membrane to reach its intracellular target. Assessing its permeability using one of the models above (e.g., Caco-2) is a recommended next step [1].
Q2: What is the difference between apparent permeability (Papp) and intrinsic membrane permeability (P0)? A: (P_{app}) is the experimentally measured permeability value, which can be influenced by external factors from your assay setup, such as the thickness of unstirred water layers on either side of the membrane. (P_0) is a theoretical value that represents the true permeability of the compound across the membrane itself, independent of the experimental system. It provides more mechanistic insight but is often harder to extract accurately [4].
Q3: Are machine learning models for Caco-2 prediction reliable for industrial drug discovery? A: Models trained on large, public datasets (e.g., XGBoost) have shown promising predictive power and can retain a degree of effectiveness when applied to internal industrial datasets. They are excellent tools for high-throughput virtual screening in the early stages of discovery to prioritize compounds with a higher likelihood of good permeability [3].
Here are answers to some frequently asked questions about L-Moses:
What is the primary intended target of this compound? this compound is designed as a potent, selective, and cell-active chemical probe for the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A). These are histone acetyltransferases that are part of the bromodomain phylogenetic tree subfamily I [1] [2].
What are the known off-target interactions of this compound? In a panel of 130 potential off-targets, this compound showed significant binding only to the following [1]:
How selective is this compound within the bromodomain family? this compound is highly selective for the PCAF/GCN5 bromodomains. A selectivity thermal shift assay against 48 human bromodomains showed no observable activity for any other bromodomains, including BRD4, for which it is over 4,500-fold selective [1] [3] [2].
Does this compound show any cellular toxicity? In studies on peripheral blood mononuclear cells (PBMCs) obtained from healthy donors, no cytotoxicity was observed for either this compound or its negative control, D-Moses, at concentrations up to 10 μM over 24 hours [1].
The table below summarizes key quantitative data on this compound's potency and selectivity to aid in your experimental design.
| Profile Aspect | Assay/Method | Result / Value | Context / Notes |
|---|---|---|---|
| Potency (PCAF) | HTRF Binding Assay (Ki) | 47 nM | Competition assay with biotin-tagged ligand [1] |
| BROMOscan (Kd) | 48 nM | Performed at DiscoverX [1] [3] | |
| Isothermal Titration Calorimetry (Kd) | 126 nM | Using PCAF bromodomain construct [1] [3] | |
| Potency (GCN5) | BROMOscan (Kd) | 220 nM | Performed at DiscoverX [1] |
| Isothermal Titration Calorimetry (Kd) | 600 nM | Using GCN5 bromodomain construct [1] | |
| Cellular Potency | NanoBRET (PCAF truncated) | IC50 = 220 nM | Displacement from histone H3.3 in HEK293 cells [1] |
| NanoBRET (PCAF full-length) | IC50 = 1.2 μM | Displacement from histone H3.3 in HEK293 cells [1] |
| Key Off-Targets | GPCR/Eurofins Panel (Ki/Kd) | Mu Opioid: 100 nM 5-HT Transporter: 220 nM OPRL1: 840 nM Kappa Opioid: 1,100 nM | No other binding to 130 targets at 10 μM [1] | | Bromodomain Selectivity | Thermal Shift Assay (48 bromodomains) | >4,500-fold selective over BRD4 | No activity observed for other bromodomains [1] [3] |
Here are specific protocols and considerations to help you manage and validate the use of this compound in your research.
The identified off-targets are relevant if your experimental system expresses these proteins (e.g., in neuronal tissues).
1. Experimental Design:
2. Validating Target Engagement:
While this compound is highly selective, confirming this in your specific model may be necessary for critical studies.
Given the weaker cellular potency against full-length PCAF (IC50 ~1.2 μM), careful interpretation is needed.
The following diagram outlines a logical workflow to address off-target concerns in your experiments using this compound.
The table below summarizes the key quantitative data for using this compound in neuronal protection assays against ER stress, as identified in the current literature [1].
| Parameter | Specification / Value | Details / Context |
|---|---|---|
| Primary Indication | Neuroprotection against ER stress | Attenuates Tunicamycin-mediated neuronal death in human iPSC-derived cortical and dopaminergic neurons. |
| Target | KAT2B (also known as PCAF) Bromodomain | A lysine acetyltransferase; K*d = 126 nM [2]. |
| Inhibitor | This compound (L-45) dihydrochloride | A potent, selective, cell-active PCAF bromodomain inhibitor [2]. |
| Working Concentrations | 12.5 - 25 µM | 12.5 µM for cortical neurons; 25 µM for dopaminergic neurons [1]. |
| Pre-treatment Duration | 48 hours | Add this compound to the culture medium two days before inducing ER stress with Tunicamycin [1]. |
| ER Stress Inducer | Tunicamycin (Tun) | A glycoprotein synthesis inhibitor; used at 100 nM for cortical neurons [1]. |
| Key Readout / Biomarker | Reduction in CHOP (DDIT3) activation | Attenuates activation of this key pro-apoptotic UPR member [1]. |
| Cell Viability Assay | MTS Assay | Used to measure the neuroprotective effect of this compound [1]. |
This protocol is adapted from a published study that used a CRISPR-Cas9 genetic screen to identify KAT2B as a target and validated this compound as a neuroprotective agent [1].
Cell Culture and Differentiation
This compound Treatment
Induction of ER Stress
Assessment of Outcomes (48 hours post-Tunicamycin)
To help visualize the experimental workflow and the proposed mechanism of action of this compound, I've created the following diagrams using Graphviz.
Diagram 1: this compound Neuroprotection Assay Workflow. This chart outlines the key sequential steps for performing the assay, from cell culture to data analysis.
Diagram 2: Proposed Mechanism of this compound Action. This chart illustrates how this compound, by inhibiting KAT2B, is proposed to attenuate the ER stress pathway and subsequent neuronal death.
Here are solutions to common issues you might encounter when setting up and running your this compound assays.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No observed neuroprotection | Inefficient target engagement; incorrect cell model. | Verify KAT2B inhibition by checking the acetylation profile via western blot. Ensure your neuronal model expresses the target. Confirm pre-treatment time is a full 48 hours [1]. |
| Low cell viability in all conditions | This compound or Tunicamycin concentration is too high; cell health issues. | Titrate Tunicamycin to find the minimal lethal dose for your specific cell line. Ensure neurons are healthy and mature before treatment. Perform a dose-response curve for this compound [1] [2]. |
| High variability in viability data | Inconsistent cell seeding; improper reagent handling. | Ensure neurons are seeded evenly and at the same density across replicates. Aliquot and freeze Tunicamycin to avoid freeze-thaw cycles. Include robust positive and negative controls in every experiment [1]. |
| Weak or no change in CHOP signal | Insufficient ER stress induction; issues with detection method. | Increase Tunicamycin concentration slightly (ensure a strong death signal in positive controls). Optimize antibody conditions for western blot or probe efficiency for qPCR [1]. |
While specific data on "L-Moses" was not available, the structure below can serve as a template. You can populate it with your proprietary data and experimental results.
The table below outlines common problems and their potential solutions based on general laboratory practice.
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Precipitation of compound | Instability in vehicle, temperature fluctuation | Check solubility profile; ensure consistent storage temperature. |
| Irritation at injection site | pH/osmolarity outside physiological range, rapid injection rate | Adjust pH if possible; confirm osmolarity; reduce injection rate. |
| Clogging of catheters | Precipitation, incompatible catheter material (e.g., some polyurethanes) [1] | Filter solution pre-infusion; switch to a more compatible material like silicone [1]. |
| Variable experimental results | Improper mixing, vehicle degradation, inconsistent dosing volume | Verify homogenization method; ensure vehicle is within shelf-life; calibrate dosing equipment. |
Here is a generalized workflow for evaluating a solvent vehicle, which you can adapt with your specific methodologies.
The following table summarizes the available quantitative data on L-Moses from the search results. Please note that the data for the freebase and dihydrochloride salt forms are not directly comparable.
| Property | This compound (Freebase) | This compound (Dihydrochloride Salt) |
|---|---|---|
| CAS Number | 2079885-05-3 [1] [2] | 2922480-38-2 [3] [4] |
| Molecular Formula | C21H24N6 [1] [2] | C21H24N6.2HCl [3] [4] |
| Molecular Weight | 360.46 g/mol [1] [2] | 433.38 g/mol [3] [4] |
| Biological Target | PCAF Bromodomain (Kd = 126 nM) [1] [2] | PCAF Bromodomain (Ki = 47 nM) [3] [4] |
| Metabolic Stability | Stable in human and mouse liver microsomes [1] [2] | Stable in human and mouse liver microsomes [3] [4] |
| Primary Assay | Liver microsomal stability assay (Phase I metabolism) [5] | Liver microsomal stability assay (Phase I metabolism) [5] |
This protocol outlines the general method for determining the metabolic stability of a compound like this compound in liver microsomes [5].
The diagram below illustrates the key stages of the microsomal stability assay.
Preparation
Incubation
Sampling & Termination
Analysis & Calculation
t₁/₂ = ln(2) / k [5].CLint = (Volume of Incubation / mg of protein) * (ln(2) / t₁/₂) [5].Q1: The metabolic stability of this compound in my assay is lower than reported. What could be the cause?
Q2: Why might microsomal clearance data under-predict in vivo clearance?
Q3: When should I use hepatocytes instead of liver microsomes to study this compound metabolism?
Q1: What is L-Moses and what is its primary mechanism of action?
Q2: What is a typical starting concentration for this compound in in vitro experiments?
Q3: Why might my dose-response curve show high variability or a poor fit?
This protocol is adapted from the methodology in the foundational this compound research [1].
The table below summarizes core experimental data from the literature to guide your experiments [1].
| Parameter | Value (Cortical Neurons) | Value (Dopaminergic Neurons) | Notes / Assay Type |
|---|---|---|---|
| Effective Concentration | 12.5 µM | 25 µM | Pre-treatment for 2 days prior to Tun challenge [1] |
| ER Stressor | Tunicamycin (100 nM) | Tunicamycin (100 nM) | Standard concentration used to induce ER stress [1] |
| Primary Readout | Attenuation of cell death | Attenuation of cell death | Measured by MTS assay [1] |
| Secondary Readout | Reduced CHOP activation | Reduced CHOP activation | Measured by Western Blot / Reporter Assay [1] |
| Molecular Target | KAT2B Inhibition | KAT2B Inhibition | Confirmed via genetic knockout and pharmacological inhibition [1] |
Understanding the curve you generate is critical. Here are the key parameters [4]:
It is crucial to distinguish between potency (EC₅₀) and efficacy (maximal effect). A compound can be very potent (low EC₅₀) but have low efficacy, meaning it starts working at a low concentration but doesn't provide strong protection [4].
The following diagrams illustrate the mechanism of this compound and a generalized experimental workflow.
Diagram 1: this compound acts by inhibiting the CHOP-mediated apoptotic pathway triggered by ER stress [1].
Diagram 2: Key steps for a typical experiment evaluating the neuroprotective effect of this compound [1].
I hope this structured technical resource provides a solid foundation for your support center. The experimental protocols and troubleshooting advice are based on current peer-reviewed literature, giving your users a reliable starting point for their work with this compound.
The tables below summarize the quantitative data available for L-Moses, which is a high-affinity, cell-permeable inhibitor for the PCAF (KAT2B) and GCN5 (KAT2A) bromodomains [1] [2] [3].
Table 1: In Vitro Binding Affinity
| Target Bromodomain | Assay Type | Potency (Kd or Ki) | Citation |
|---|---|---|---|
| PCAF (KAT2B) | BROMOscan | Kd = 48 nM | [2] |
| PCAF (KAT2B) | HTRF Binding Assay | Ki = 47 nM | [1] [2] |
| PCAF (KAT2B) | Isothermal Titration Calorimetry (ITC) | Kd = 126 nM | [2] [3] |
| GCN5 (KAT2A) | BROMOscan | Kd = 220 nM | [2] |
| GCN5 (KAT2A) | Isothermal Titration Calorimetry (ITC) | Kd = 600 nM | [1] [2] |
Table 2: Cellular Activity & Off-Target Profile
| Parameter | Assay/Description | Result / Value | Citation |
|---|---|---|---|
| Cellular Target Engagement (PCAF) | NanoBRET (vs. truncated PCAF Brd) | IC50 = 220 nM | [2] |
| Cellular Target Engagement (PCAF) | NanoBRET (vs. full-length PCAF) | IC50 = 1.2 µM | [2] |
| Selectivity vs. BRD4 | Binding Assays | >4,500-fold | [1] [2] |
| Selectivity vs. Other Bromodomains | Panel of 48 human bromodomains (DSF & BROMOscan) | No significant activity except for GCN5 [1] [4] [3]. | [1] [4] |
| Key Off-Targets | GPCR Panel (130 targets) | Binds to Opioid receptors (Mu: 100 nM; Kappa: 1.1 µM) and the 5-HT transporter (220 nM) at 10 µM [2]. | [2] |
| Cytotoxicity | Viability in PBMCs (24 hr) | No observed cytotoxicity at up to 10 µM [1] [2]. | [1] [2] |
To ensure the reliability of your data, here are the key experimental protocols and recommendations from the literature.
1. Recommended Cellular Assay: NanoBRET Target Engagement This protocol measures the displacement of a NanoLuc-tagged PCAF bromodomain from Halo-tagged histone H3.3 in living HEK293 cells [2].
2. Essential Controls
Here are solutions to problems frequently encountered when working with this compound.
FAQ 1: The cellular phenotype I observe with this compound is weak or requires high concentrations. Why? This is a known characteristic of this compound. The affinity for the full-length PCAF protein in cells is in the low micromolar range (IC50 ~1.2 µM) [2] [5]. Expert reviews on Chemicalprobes.org also note that its cellular potency is weaker compared to other probes like GSK4027 [4] [5]. It is crucial to use the D-Moses control to confirm that any effect at high concentrations is indeed on-target.
FAQ 2: How can I be sure my results are specific to PCAF/GCN5 inhibition and not other bromodomains? this compound has been profiled against a panel of 48 bromodomains and showed excellent selectivity, with significant binding only to PCAF and its close homolog GCN5 [1] [3]. However, it is difficult to distinguish between PCAF and GCN5 functions with this probe, as it inhibits both [4] [5]. For studies requiring single-target specificity, genetic approaches are recommended.
FAQ 3: Are there any critical off-targets I should be aware of outside the bromodomain family? Yes. While selective within the bromodomain family, this compound shows activity against opioid receptors and the 5-HT (serotonin) transporter in a GPCR panel [2]. If your research involves neurological or signaling pathways related to these targets, you must interpret your data with caution and use the D-Moses control rigorously.
The following diagram outlines the key steps and considerations for a cellular experiment using this compound.
The search results confirm that L-Moses is a specific inhibitor of the KAT2B enzyme and has been investigated for its neuroprotective properties. The key findings from the current literature are summarized in the table below.
| Aspect | Details from Research |
|---|---|
| Compound Identity | KAT2B (Lysine Acetyltransferase 2B) inhibitor [1]. |
| Reported Activity | Attenuates Tunicamycin-mediated neuronal cell death in cortical and dopaminergic neurons derived from human iPSCs [1]. |
| Tested Cell Types | Human iPSC-derived cortical neurons and dopaminergic neurons [1]. |
| Reported Cytotoxicity | Demonstrated neuroprotective effects (reduced cytotoxicity) in specific disease models [1]. No data was found on its effects on PBMCs. |
| Suggested Role | Identified as a potential therapeutic target for neurodegenerative diseases [1]. |
In the absence of a direct protocol, the following workflow and general principles can guide your experimental design. This approach adapts common cytotoxicity assessment methods [2] [3] [4] to the question of this compound.
Based on the workflow above, here are the detailed methodologies and key considerations for your experiment:
1. PBMC Isolation and Culture
2. Compound Treatment
3. Cytotoxicity and Viability Assessment (After 24-72 hours) Assess cell health using one or more of these standard assays:
Why is there no established protocol for this compound on PBMCs? The current scientific literature focuses on this compound as a neuroprotective agent. Its effects on the immune system, specifically on PBMCs, appear to be an unexplored area of research. Your work could help fill this knowledge gap.
What is a common pitfall in cytotoxicity testing, and how can I avoid it? A common issue is inconsistency between sample batches, sometimes traced back to residual substances from manufacturing or cleaning processes [5]. To avoid this:
| Bromodomain Target | Binding Affinity (Kd or Ki) | Experimental Method | Key Cross-reactivity Notes |
|---|---|---|---|
| PCAF (KAT2B) | Ki = 47 nM [1] | Not Specified [1] | Primary high-affinity target. [1] |
| GCN5 (KAT2A) | Kd = 600 nM [2] | Isothermal Titration Calorimetry (ITC) [2] | Direct cross-reactivity within the same family; ~13-fold lower affinity than for PCAF. [2] |
| GCN5 (KAT2A) | Kd = 126 nM (alternative data point) [2] | BROMOscan assay [2] | Highlights how affinity values can vary between measurement techniques. |
| BRD4 (BET Family) | >4500-fold selectivity over BRD4 [1] | Panel against 48 bromodomains [1] | No significant activity against this major bromodomain family. [1] |
| PfGCN5 (Plasmodium falciparum) | N/A | In silico docking [3] | Predicted to bind via conserved Asn1436, suggesting potential cross-reactivity with parasitic bromodomains. [3] | | TgGCN5b (Toxoplasma gondii) | Functional inhibition observed [4] | In vitro binding assay [4] | Inhibits association with acetylated histones; anti-parasitic activity reversed by GCN5b overexpression. [4] |
The binding data for L-Moses is supported by its use in various experimental protocols, demonstrating its practical utility as a chemical probe.
In Vitro Binding Assays: The foundational selectivity of this compound was established by screening against a panel of 48 bromodomains, showing significant activity only for PCAF and its paralog GCN5 [1]. In studies on Toxoplasma gondii, this compound interfered with the binding of the recombinant TgGCN5b bromodomain to acetylated histone ligands in vitro [4].
Cellular Phenotypic Assays: In mammalian cell lines (e.g., H1299), this compound was used as a control in the AceTAG system. Co-incubation with increasing concentrations of this compound was shown to decrease targeted acetylation, confirming that the observed effects are dependent on specific bromodomain binding [5]. Furthermore, this compound inhibited Tunicamycin-induced neuronal cell death by reversing associated transcriptional changes [1].
Anti-Parasitic Activity: this compound exhibits potent activity against Toxoplasma gondii tachyzoites in vitro. A key experiment demonstrating target specificity showed that parasites engineered to overexpress the wild-type GCN5b bromodomain had a decreased sensitivity to this compound, confirming that its anti-parasitic activity is mediated through specific binding to the GCN5b bromodomain [4].
Primary Use as a Dual PCAF/GCN5 Probe: this compound is best characterized as a dual inhibitor for the PCAF/GCN5 bromodomain family [2]. It serves as an excellent tool for probing the biological functions of this specific subfamily, but may not be suitable for studies requiring discrimination between PCAF and GCN5.
Technique-Dependent Affinity Values: The measured binding affinity (Kd) for GCN5 can vary depending on the assay method, as shown in the table. Researchers should consider this technical variability when comparing data across different studies [2].
Utility in Parasitic Models: The activity of this compound against bromodomains in pathogens like Plasmodium and Toxoplasma suggests its potential as a chemical probe for investigating epigenetic mechanisms in infectious diseases [4] [3].
The diagram below summarizes the core selectivity profile and functional consequences of this compound binding.
This compound is a selective chemical probe primarily targeting the PCAF/GCN5 bromodomain family. Its defined cross-reactivity and high selectivity make it a valuable tool for epigenetic research.
| Inhibitor Name / Class | Molecular Target | Key Activity / Potency | Selectivity Profile | Key Experimental Evidence & Applications |
|---|---|---|---|---|
| L-Moses (e.g., L-45) | PCAF/GCN5 Bromodomain (Brd) [1] | First potent, cell-active inhibitor; disrupts PCAF-Brd histone H3.3 interaction in cells [1]. | Highly selective for PCAF/GCN5 Brd subfamily; co-crystal structure with PfGCN5 rationalizes selectivity [1]. | Neuroprotection: Attenuates neuronal cell death & UPR activation in human iPSC-derived cortical & dopaminergic neurons [2]. Good permeability, metabolic stability, no cytotoxicity in PBMCs [1] [2]. |
| Benzamide Derivatives (e.g., Compound 17) | PCAF Histone Acetyltransferase (HAT) domain [3] | Inhibits PCAF HAT activity; more active than Anacardic acid at 100 μM in vitro [3]. | Varies; some derivatives show cytotoxicity across multiple cancer cell lines [3]. | Cytotoxicity: Active against human colon (HCT 116, IC₅₀: 29.17 μM), lung (A549, IC₅₀: 32.09 μM) cancer cells [3]. Improved cell permeability vs. Anacardic acid [3]. |
| Anacardic Acid | PCAF HAT, p300, Tip60 (HAT domains) [3] | Non-competitive inhibitor of PCAF HAT; compelling activity [3]. | Broad; inhibits multiple HAT families (p300, PCAF, Tip60) [3]. | Limitation: Poor cell permeability limits practical application, though it shows cytotoxicity & radiosensitization [3]. |
| Salidroside | PCAF protein [4] | Binds PCAF, inhibiting its activity; reduces TNF-α-induced inflammation & ER stress in chondrocytes [4]. | Not fully defined; exhibits anti-inflammatory & anti-apoptotic effects via NF-κB & ER stress pathways [4]. | In Vivo Efficacy: Ameliorates disease development in a mouse model of osteoarthritis (DMM model) [4]. |
| Isothiazolones | PCAF HAT [4] | Potent inhibitors of PCAF [4]. | Low; significant off-target activity due to high chemical reactivity with thiol groups [4]. | Limitation: High cytotoxicity limits research utility and therapeutic potential [4]. |
To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.
This protocol is based on the study that identified this compound as neuroprotective [2].
The experimental workflow for this protocol can be visualized as follows:
This protocol outlines the key experiments used to validate this compound as a selective chemical probe [1].
The discovery and validation pipeline is summarized below:
For researchers, the choice between these inhibitors depends heavily on the biological question and experimental context:
The core validation data for L-Moses is presented in the table below, which compiles key quantitative findings from biophysical and cellular assays.
| Assay Type | Target | Result (Ki/KD/IC₅₀) | Context and Purpose |
|---|---|---|---|
| HTRF Binding Competition [1] | PCAF Bromodomain | Ki = 47 nM | Measures direct binding affinity in a cell-free system. |
| BROMOscan [1] | PCAF Bromodomain | KD = 48 nM | Assesses binding affinity across a wide range of bromodomains. |
| BROMOscan [1] | GCN5 Bromodomain | KD = 220 nM | Assesses binding affinity across a wide range of bromodomains. |
| Isothermal Titration Calorimetry (ITC) [1] | PCAF Bromodomain | KD = 126 nM | Confirms binding affinity and provides thermodynamic data. |
| Isothermal Titration Calorimetry (ITC) [1] | GCN5 Bromodomain | KD = 600 nM | Confirms binding affinity and provides thermodynamic data. |
| Cellular NanoBRET [1] | PCAF Bromodomain | IC₅₀ = 220 nM | Measures displacement from histones in live cells, confirming cellular target engagement. |
| Cellular Pull-Down [1] | Full-length PCAF | IC₅₀ = 660 nM | Competes with immobilized this compound to pull down full-length protein from cell lysates. |
| Cellular Pull-Down [1] | Full-length GCN5 | IC₅₀ = 220 nM | Competes with immobilized this compound to pull down full-length protein from cell lysates. |
| BROMOscan Selectivity [2] [1] | BRD4 (BD1) | ~4500-fold selectivity vs. PCAF | Demonstrates exceptional specificity by showing negligible activity against a major BET protein. |
For researchers seeking to replicate or understand the validation methodologies, here are the protocols for two critical experiments.
BROMOscan Selectivity Assay: This high-throughput method quantitatively evaluates a compound's interaction with a diverse panel of bromodomains [1].
Cellular NanoBRET Target Engagement: This assay confirms that this compound effectively engages its intended target within the complex environment of a living cell [1].
Beyond binding assays, this compound has been functionally validated in a disease-relevant context, demonstrating its utility as a research tool.
A 2023 study in Scientific Reports used this compound to investigate neuronal cell death [3]. The research followed the workflow below, ultimately showing that this compound provides neuroprotection by attenuating the unfolded protein response.
The table below summarizes the key biochemical and cellular validation data for L-Moses, alongside its primary alternative, the chemical probe GSK4027 [1] [2].
| Property | This compound | GSK4027 (Alternative Probe) |
|---|---|---|
| Target | KAT2B/PCAF & KAT2A/GCN5 Bromodomains [3] [1] [2] | KAT2B/PCAF & KAT2A/GCN5 Bromodomains [2] |
| Biochemical Potency (Kd/Ki) | PCAF Kd: 48 nM (BROMOscan) [3] PCAF Ki: 47 nM (HTRF assay) [3] GCN5 Kd: 220 nM (BROMOscan) [3] | Kd: 1.4 nM for both PCAF & GCN5 (BROMOscan) [2] | | Cellular Potency (IC50) | PCAF NanoBRET IC50: 220 nM (truncated protein) [3] PCAF NanoBRET IC50: 1.2 µM (full-length protein) [3] | Information not available in search results | | Selectivity | >4,500-fold selective over BRD4 [3]. Selective across 48 human bromodomains in a thermal shift assay panel [1]. | Information not available in search results | | Off-Target Activity | Binds to Opioid receptors (Mu OPRM1 Ki: 100 nM) and the 5-HT transporter (Ki: 220 nM) in a 130-target panel [3]. | Information not available in search results | | Negative Control | D-Moses (inactive enantiomer) [3] | Information not available in search results | | Expert Consensus (SERP) | Mixed. Rated as a useful tool with good selectivity and cellular activity by some experts, but others note its weaker cellular potency and prefer GSK4027 [1]. | Recommended by experts as the best-in-class probe due to superior potency and characterization [1]. |
The validation of this compound involved several key experiments. Here are the methodologies for the core assays cited in the data above.
BROMOscan Assay (Selectivity & Biochemical Potency)
NanoBRET Assay (Cellular Target Engagement)
Isothermal Titration Calorimetry (ITC)
This compound has been utilized in functional studies to investigate the biological roles of its target proteins. A prominent example is its use in a study exploring mechanisms of neuronal cell death [4].
The following diagram illustrates the signaling pathway discovered in that study, which outlines the proposed mechanism of action for this compound's neuroprotective effect.
In this model, the induction of ER stress by Tunicamycin leads to the activation of the pro-apoptotic protein CHOP and ultimately neuronal death. The study found that this compound, by inhibiting the KAT2B bromodomain, attenuates this pathway and provides neuroprotection [4].
The search identified one primary research article that details the discovery and initial validation of this compound. The key characteristics from this study are summarized below [1].
| Feature | Description of this compound |
|---|---|
| Target | Lysine Acetyltransferase 2B (KAT2B, also known as PCAF) |
| Primary Mechanism | Inhibition of KAT2B histone acetyltransferase activity |
| Reported Phenotypic Effect | Attenuation of Tunicamycin-mediated neuronal cell death and reduction of CHOP activation (a key pro-apoptotic factor in the Unfolded Protein Response). |
| Biological Context | Neuroprotection in human iPSC-derived cortical and dopaminergic neurons under Endoplasmic Reticulum (ER) stress. |
| Reported Specificity | Described as highly specific for the malaria parasite Plasmodium falciparum's epigenetic machinery; mammalian cell cytotoxicity was not the focus of the identified study. |
The data for this compound was generated through the following experimental process, which provides a methodology that could be used for comparative studies [1].
The search results highlight a significant gap for a direct and comprehensive phenotypic comparison between this compound and other epigenetic inhibitors.
To build the comparison guide you require, I suggest you consider these approaches:
The table below summarizes the key characteristics of this compound and compares it with its main alternative, GSK4027, based on expert reviews [1].
| Feature | This compound | GSK4027 (Alternative) |
|---|---|---|
| Primary Target | PCAF (KAT2B) & GCN5 (KAT2A) bromodomains [1] [2] | PCAF/GCN5 bromodomains [1] |
| Potency (In Vitro) | KD = 48 nM (PCAF, BROMOscan) [1] [2]; Ki = 47 nM (PCAF, HTRF) [1] [2] | Potent (specific values not provided in reviews) [1] |
| Cellular Potency | IC50 = 220 nM - 1.2 µM (NanoBRET, varies by construct) [1] [2] | Better cellular potency profile [1] |
| Selectivity | Highly selective across bromodomain family (48/48 tested) [1] [2]. Off-targets: Opioid receptors & 5-HT transporter [2]. | Greater confidence in selective on-target action in cells [1] |
| Cellular Activity | Confirmed via NanoBRET and target pull-down [1] [2] | Robust cellular activity [1] |
| Key Limitations | Cellular potency significantly weaker than GSK4027; selectivity against non-bromodomain targets less characterized [1] | Presented as the best-in-class probe for PCAF/GCN5 in one review [1] |
| Expert Consensus | A useful tool for probing PCAF/GCN5 bromodomain function [1] | Currently represents the best probe for PCAF-Brd/GCN5 [1] |
The quality of this compound is supported by data from multiple orthogonal assays.
This compound was validated through several biophysical and biochemical techniques to confirm its binding to the target bromodomains [1] [2].
A key strength of this compound is its high selectivity within the bromodomain family.
The probe's ability to engage its target in a live-cell environment was confirmed using the NanoBRET assay [1] [2].
For key experiments cited, here are the summarized methodological details.
This protocol assesses cellular permeability and target binding.
This standardized assay evaluates binding affinity and selectivity across a wide panel of bromodomains.
The following diagram illustrates the proposed mechanism of action for this compound based on the experimental data.
The consensus from the Chemical Probes Portal is that This compound is a validated and useful chemical probe [1]. However, for new studies requiring the highest confidence in cellular target engagement, the alternative probe GSK4027 may be a more robust choice [1].
The research connecting these two technologies was a loss-of-function genetic screen using CRISPR-Cas9 to find genes that protect neurons from death induced by endoplasmic reticulum (ER) stress [1]. The workflow below illustrates this multi-stage process.
The following details and data are derived from the study that used CRISPR-Cas9 for discovery and subsequently validated the therapeutic potential of this compound [1].
The table below summarizes the quantitative results from the study that validated this compound.
| Assay/Model | Treatment Groups | Key Outcome Measurement | Result |
|---|
| Neuronal Viability (Cortical & Dopaminergic neurons) | - Tunicamycin (Tun)
Here is a breakdown of the core methodologies used in the this compound validation study [1]:
The research focused on a specific cellular stress pathway relevant to neurodegenerative diseases. The diagram below illustrates the key components of this pathway and the points of intervention by Tunicamycin and this compound.
The table below summarizes the key findings on L-Moses from the search results:
| Aspect | Finding | Source |
|---|---|---|
| Metabolic Stability (Mouse) | Exhibits metabolic stability in mouse liver microsomes. | [1] [2] |
| Metabolic Stability (Human) | Exhibits metabolic stability in human liver microsomes. | [1] [2] |
| Direct Quantitative Comparison | Not provided in the available sources. |
| Key Quantitative Data | - Ki for PCAF: 47 nM
The metabolic stability of this compound was established during its development as a chemical probe. The key experiments were conducted as follows:
The following diagram illustrates the typical experimental workflow for assessing metabolic stability using liver microsomes, which would have been applied to this compound:
The reported "metabolic stability" of this compound is a qualitative finding. For comprehensive drug development assessment, researchers would typically require quantitative data: